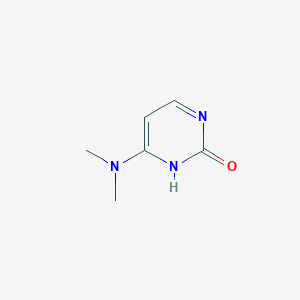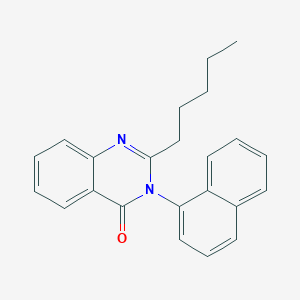
n,n-Dimethylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate is a synthetic organic compound characterized by its unique structural features, which include a phenacyl group and a 3-(2,5-dioxopyrrolidin-1-yl)benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves the esterification of phenacyl alcohol with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenacyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenacyl alcohol derivatives.
Substitution: Formation of substituted phenacyl or benzoate derivatives.
Scientific Research Applications
Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate exerts its effects is largely dependent on its chemical reactivity. The ester group can undergo hydrolysis to release the active phenacyl and benzoic acid derivatives, which can interact with various molecular targets. These interactions may involve inhibition of enzymes, modulation of receptor activity, or alteration of cellular pathways, depending on the specific application.
Comparison with Similar Compounds
Phenacyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate can be compared with other similar compounds such as:
Phenacyl benzoate: Lacks the 2,5-dioxopyrrolidin-1-yl group, resulting in different reactivity and applications.
3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid: Lacks the phenacyl group, affecting its chemical properties and uses.
Phenacyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: Positional isomer with potentially different biological activities.
Properties
CAS No. |
6220-48-0 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
6-(dimethylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-9(2)5-3-4-7-6(10)8-5/h3-4H,1-2H3,(H,7,8,10) |
InChI Key |
LHMONDHOZZLPDF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[9-(Tert-butyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}-2-methoxyphenyl methyl ether](/img/structure/B10873068.png)
![3,11-DI(2-Furyl)-N-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carboxamide](/img/structure/B10873069.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10873076.png)
![2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873091.png)
![N-({2-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10873094.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10873096.png)
![4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide](/img/structure/B10873098.png)
![2-({[(4-Propoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10873102.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10873104.png)

![Ethyl 4-{[(4-fluorophenyl)carbonyl]carbamothioyl}piperazine-1-carboxylate](/img/structure/B10873113.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873125.png)

![4-(2,5-dimethoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873143.png)
